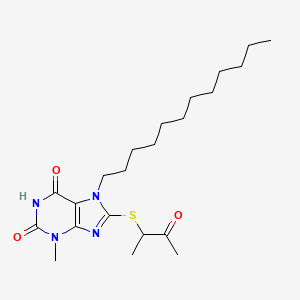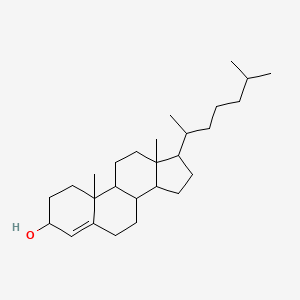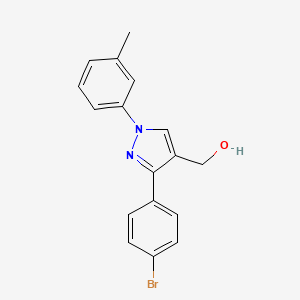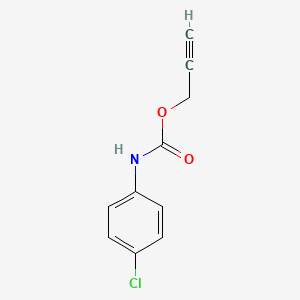
7-Dodecyl-3-methyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-DODECYL-3-ME-8-((1-METHYL-2-OXOPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by its unique structure, which includes a dodecyl chain, a methyl group, and a thioether linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-DODECYL-3-ME-8-((1-METHYL-2-OXOPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the dodecyl chain, methyl group, and thioether linkage. Common reagents used in these reactions include alkyl halides, thiols, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
7-DODECYL-3-ME-8-((1-METHYL-2-OXOPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The dodecyl chain or methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the carbonyl group would produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biochemical pathways involving purines.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 7-DODECYL-3-ME-8-((1-METHYL-2-OXOPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors involved in purine metabolism, thereby modulating their activity. The thioether linkage and dodecyl chain could also influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine derivative found in chocolate with mild stimulant properties.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Uniqueness
7-DODECYL-3-ME-8-((1-METHYL-2-OXOPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific structural features, such as the dodecyl chain and thioether linkage, which may confer distinct chemical and biological properties compared to other purine derivatives.
Propriétés
Formule moléculaire |
C22H36N4O3S |
|---|---|
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
7-dodecyl-3-methyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C22H36N4O3S/c1-5-6-7-8-9-10-11-12-13-14-15-26-18-19(25(4)21(29)24-20(18)28)23-22(26)30-17(3)16(2)27/h17H,5-15H2,1-4H3,(H,24,28,29) |
Clé InChI |
LEKZTSVLDUVVNV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1C2=C(N=C1SC(C)C(=O)C)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005609.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12005614.png)



![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12005639.png)

